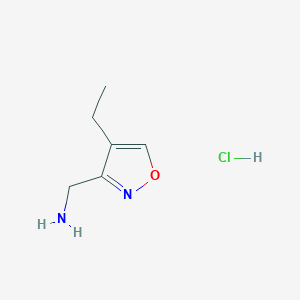

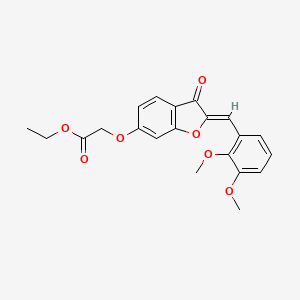

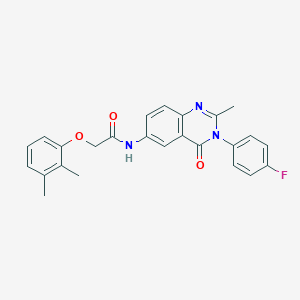

![molecular formula C19H19NO7S B2934744 Benzo[d][1,3]dioxol-5-ylmethyl 4-(morpholinosulfonyl)benzoate CAS No. 326907-52-2](/img/structure/B2934744.png)

Benzo[d][1,3]dioxol-5-ylmethyl 4-(morpholinosulfonyl)benzoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, including the formation of the benzo[d][1,3]dioxol moiety, the introduction of the morpholinosulfonyl group, and the esterification to form the benzoate .Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these functional groups around the central carbon skeleton. The benzo[d][1,3]dioxol moiety would likely contribute to the planarity and aromaticity of the molecule .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the reactivity of its functional groups. The benzo[d][1,3]dioxol moiety might undergo electrophilic aromatic substitution reactions, while the morpholinosulfonyl group could participate in nucleophilic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the benzo[d][1,3]dioxol moiety might increase its lipophilicity, while the morpholinosulfonyl group could enhance its water solubility .Wissenschaftliche Forschungsanwendungen

Antioxidant and Enzyme Inhibitory Properties

- Benzo[d][1,3]dioxol-5-ylmethyl 4-(morpholinosulfonyl)benzoate analogs have been explored for their potential antioxidant properties, as well as their ability to inhibit enzymes like acetylcholinesterase, butyrylcholinesterase, and tyrosinase. These enzymes are relevant in diseases such as Alzheimer's and Parkinson's, as well as pigmentation disorders. Studies have found these compounds to exhibit moderate antioxidant activity and significant enzyme inhibitory potency (Lolak et al., 2020).

Aspirin Prodrugs and Vasodilatory Action

- Derivatives of this compound have been synthesized as water-soluble esters of acetylsalicylic acid (ASA), also known as aspirin. These compounds show promising anti-inflammatory activities and reduced gastrotoxicity compared to ASA, suggesting potential for clinical applications (Rolando et al., 2013).

Biodegradable Polyesteramides

- The compound has been used in the synthesis of biodegradable polyesteramides with various functional groups. These compounds have potential applications in the medical field, particularly in the development of biodegradable polymers (Veld et al., 1992).

Glucosidase Inhibitors and Antioxidant Activities

- Novel derivatives of this compound have shown significant potential as glucosidase inhibitors, which is relevant for treating diabetes. They also exhibit high antioxidant activity, further indicating their potential in therapeutic applications (Özil et al., 2018).

Photophysical Properties in Aggregation Enhanced Emission

- Studies have investigated the photophysical properties of this compound derivatives, particularly in relation to their emission intensity and behavior in different states. Such properties are essential in the development of optical materials and sensors (Srivastava et al., 2016).

Corrosion Inhibition

- Benzimidazole derivatives of the compound have been studied for their effectiveness as corrosion inhibitors. These studies are crucial in industrial applications where metal corrosion can be a significant issue (Yadav et al., 2016).

Antimicrobial Activity

- Some derivatives have shown promising results in antimicrobial activity against various strains of bacteria and yeasts, indicating potential use in the development of new antimicrobial agents (Temiz‐Arpacı et al., 2005).

Electrochemical Synthesis and Properties

- The electrochemical synthesis and properties of derivatives have been explored, providing insights into greener and more efficient methods of synthesis with potential biological significance (Nematollahi & Esmaili, 2010).

Safety and Hazards

Zukünftige Richtungen

Wirkmechanismus

Target of action

Compounds with similar structures have shown antitumor activities against hela, a549 and mcf-7 cell lines .

Biochemical pathways

Similar compounds have been found to affect cell cycle progression and induce apoptosis .

Result of action

As mentioned earlier, similar compounds have been found to induce apoptosis and cause cell cycle arrest .

Eigenschaften

IUPAC Name |

1,3-benzodioxol-5-ylmethyl 4-morpholin-4-ylsulfonylbenzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19NO7S/c21-19(25-12-14-1-6-17-18(11-14)27-13-26-17)15-2-4-16(5-3-15)28(22,23)20-7-9-24-10-8-20/h1-6,11H,7-10,12-13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLQVWBZMEPJGQM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)OCC3=CC4=C(C=C3)OCO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19NO7S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

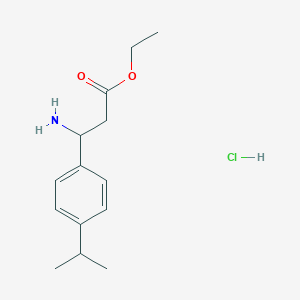

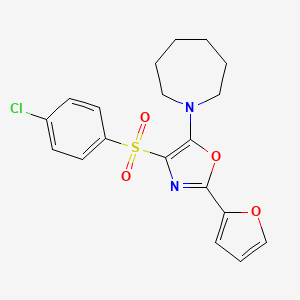

![N-[(4-methyl-1,3-thiazol-2-yl)methyl]-2-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B2934667.png)

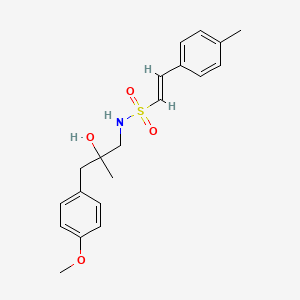

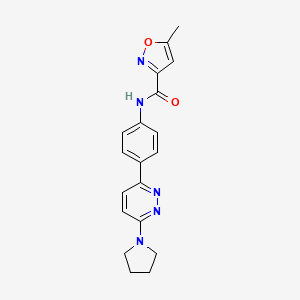

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)acrylamide](/img/structure/B2934679.png)

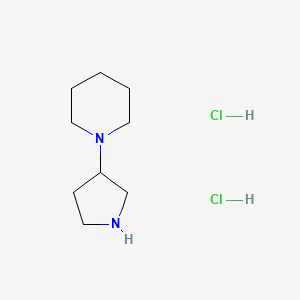

![1-(1-(2-Chloro-6-fluorobenzyl)piperidin-4-yl)-3-methyl-1,3-dihydrobenzo[c][1,2,5]thiadiazole 2,2-dioxide](/img/structure/B2934683.png)